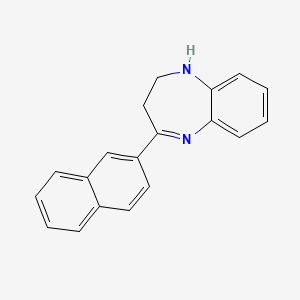
4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Vue d'ensemble
Description
Naphthalene derivatives have been widely studied due to their diverse biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal . They are a class of arenes, consisting of two ortho-fused benzene rings .
Synthesis Analysis
The synthesis of naphthalene derivatives often involves multicomponent reactions . For example, one-pot three-component condensation of 2-naphthol, isatins, and cyclic 1,3-dicarbonyl compounds in the presence of mesoporous magnetite nanoparticles as a catalyst has been used for the synthesis of spiro[benzoxanthene-indoline]diones .Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex and varied. For instance, 2-Naphthol, also known as β-naphthol, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .Chemical Reactions Analysis
Naphthalene derivatives can participate in a variety of chemical reactions due to the presence of multiple reactive sites . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can vary widely. For example, 2-Naphthol has a melting point of 122 °C .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
1,4- and 1,5-benzodiazepines, including structures similar to "4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine," are significant in pharmaceutical chemistry due to their broad range of biological activities, such as anticonvulsant, anti-anxiety, sedative, and hypnotic effects. Recent studies have focused on innovative synthetic strategies using o-phenylenediamine as a precursor, aiming to develop efficient methods for producing these compounds. These advancements are crucial for creating biologically active moieties with potential therapeutic applications (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Potential Therapeutic Uses
- Naphthalimide Derivatives : Compounds with the naphthalene framework, such as naphthalimide derivatives, show promising medicinal applications. These derivatives interact with biological molecules through noncovalent bonds, displaying potential in cancer therapy, antibacterial, antifungal, and antiviral treatments, and as diagnostic agents. The systematic review of heterocyclic naphthalimides highlights their expanding role in medicinal chemistry, including their use in understanding biological processes and determining pharmacological properties (Gong, Addla, Lv, & Zhou, 2016).
Advanced Materials and Applications
- Plastic Scintillators : Research into plastic scintillators based on polymethyl methacrylate has revealed that substituting conventional secondary solvents with compounds like naphthalene does not alter their scintillation efficiency or stability. These findings suggest that naphthalene derivatives can enhance the performance of scintillators, which are crucial in various scientific and industrial applications (Salimgareeva & Kolesov, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-naphthalen-2-yl-2,3-dihydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-2-6-15-13-16(10-9-14(15)5-1)17-11-12-20-18-7-3-4-8-19(18)21-17/h1-10,13,20H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVFZPBNSWQHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N=C1C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(naphthalen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



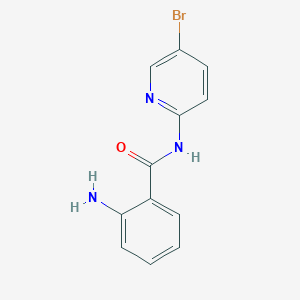
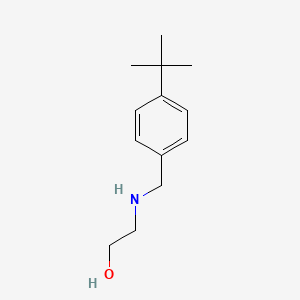

![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)
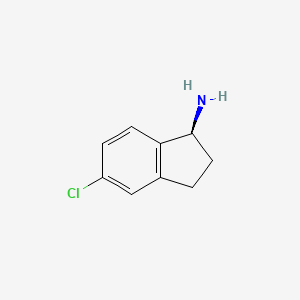


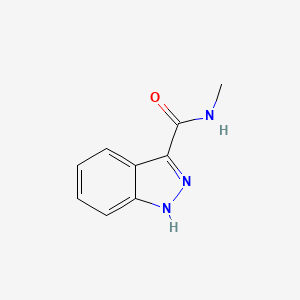
![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one](/img/structure/B3170759.png)
![Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B3170768.png)
![Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B3170770.png)
![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B3170774.png)
![tert-butyl N-(1-{[(2E)-3-phenylprop-2-enamido]methyl}cyclopentyl)carbamate](/img/structure/B3170787.png)
![tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3170800.png)